2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde
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Overview
Description
2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde is a synthetic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde involves multiple steps, starting from basic organic compounds. The process typically includes fluorination, hydroxylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural configuration .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, with advanced techniques such as chromatography and spectroscopy used for purification and analysis .
Chemical Reactions Analysis
Types of Reactions
2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling cascades. This can lead to changes in gene expression, protein synthesis, and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
Fluticasone: A glucocorticoid with similar structural features and anti-inflammatory properties.
Triamcinolone acetonide: Another glucocorticoid with comparable biological activities.
Uniqueness
2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual fluorination and hydroxylation pattern contribute to its high potency and selectivity in various applications .
Properties
Molecular Formula |
C22H26F2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3 |
InChI Key |
FSUKXLYAUACFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F |
Origin of Product |
United States |
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